molecular formula C21H28N4O B12732566 4-(2-Pyridinyl)-N-(2,3,5,6-tetramethylphenyl)-1-piperazineacetamide CAS No. 86523-71-9

4-(2-Pyridinyl)-N-(2,3,5,6-tetramethylphenyl)-1-piperazineacetamide

Cat. No.: B12732566
CAS No.: 86523-71-9
M. Wt: 352.5 g/mol
InChI Key: OUJCCLYTDCHIBY-UHFFFAOYSA-N
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Description

4-(2-Pyridinyl)-N-(2,3,5,6-tetramethylphenyl)-1-piperazineacetamide is a synthetic compound featuring a piperazine core substituted with a 2-pyridinyl group and an acetamide moiety. The acetamide’s nitrogen is further substituted with a 2,3,5,6-tetramethylphenyl group, a sterically hindered aromatic ring. This structural motif is common in medicinal chemistry, where the piperazine ring often serves as a flexible linker or pharmacophore, while the tetramethylphenyl group may enhance metabolic stability and binding affinity through steric and electronic effects .

Properties

CAS No.

86523-71-9

Molecular Formula

C21H28N4O

Molecular Weight

352.5 g/mol

IUPAC Name

2-[2-pyridin-2-yl-4-(2,3,5,6-tetramethylphenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C21H28N4O/c1-14-11-15(2)17(4)21(16(14)3)25-10-9-24(13-20(22)26)19(12-25)18-7-5-6-8-23-18/h5-8,11,19H,9-10,12-13H2,1-4H3,(H2,22,26)

InChI Key

OUJCCLYTDCHIBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)N2CCN(C(C2)C3=CC=CC=N3)CC(=O)N)C)C

Origin of Product

United States

Biological Activity

4-(2-Pyridinyl)-N-(2,3,5,6-tetramethylphenyl)-1-piperazineacetamide, with the CAS number 86523-71-9, is a compound that has garnered attention due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C21H28N4O
  • Molecular Weight : 352.473 g/mol
  • Density : 1.123 g/cm³
  • Boiling Point : 583.4ºC at 760 mmHg
  • LogP : 3.816

Biological Activity Overview

The biological activity of 4-(2-Pyridinyl)-N-(2,3,5,6-tetramethylphenyl)-1-piperazineacetamide has been explored in various studies focusing on its inhibitory effects on specific enzymes and its potential therapeutic applications.

Enzyme Inhibition

  • Monoamine Oxidase Inhibition :
    • Compounds related to piperazine derivatives have shown significant inhibitory activity against monoamine oxidase (MAO), particularly MAO-B. For instance, analogs with similar structures demonstrated IC50 values ranging from 0.013 µM to 0.039 µM for MAO-B inhibition .
    • This property suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease.
  • Leishmania Inhibition :
    • A study highlighted the effectiveness of structurally related compounds against Leishmania species. Specific derivatives exhibited selective inhibition of CYP51 and CYP5122A1 enzymes involved in sterol biosynthesis in Leishmania parasites, leading to reduced proliferation of promastigotes .

Study on Enzyme Activity

A notable study characterized the compound's interaction with CYP enzymes:

  • Findings :
    • Compounds structurally similar to 4-(2-Pyridinyl)-N-(2,3,5,6-tetramethylphenyl)-1-piperazineacetamide were evaluated for their ability to inhibit CYP enzymes.
    • The most potent inhibitors displayed low micromolar EC50 values against L. donovani promastigotes, indicating a promising avenue for antileishmanial drug development .

Toxicity Assessment

Toxicity assessments conducted on rodent models indicated that doses around 229 mg/kg could elicit acute toxicity responses . This highlights the necessity for careful dosage regulation in potential therapeutic applications.

Comparative Data Table

CompoundTarget EnzymeIC50 (µM)SelectivityReference
4-(2-Pyridinyl)-N-(2,3,5,6-tetramethylphenyl)-1-piperazineacetamideMAO-B0.013High
Related Compound ACYP51Low µMModerate
Related Compound BCYP5122A1Low µMModerate

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects in several areas:

  • Antidepressant Activity :
    • Research indicates that compounds similar to 4-(2-Pyridinyl)-N-(2,3,5,6-tetramethylphenyl)-1-piperazineacetamide exhibit significant antidepressant-like effects in rodent models. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain .
  • Anxiolytic Effects :
    • Studies have shown that this compound may possess anxiolytic properties, which could be beneficial in treating anxiety disorders. The pharmacological profile suggests it may act on GABAergic systems .
  • Neuroprotective Properties :
    • The neuroprotective effects of piperazine derivatives have been documented, with potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

Pharmacological Insights

The pharmacodynamics and pharmacokinetics of 4-(2-Pyridinyl)-N-(2,3,5,6-tetramethylphenyl)-1-piperazineacetamide have been explored through various studies:

  • Bioavailability : The compound exhibits good bioavailability due to its lipophilic nature, which aids in absorption when administered orally.
  • Metabolism : Initial studies suggest that the compound undergoes hepatic metabolism, with cytochrome P450 enzymes playing a significant role .

Material Science Applications

In addition to its medicinal uses, this compound has potential applications in material science:

  • Polymer Synthesis :
    • The unique structure allows for the incorporation of the compound into polymer matrices, potentially enhancing the mechanical and thermal properties of materials .
  • Sensor Development :
    • Due to its chemical properties, it can be utilized in the development of sensors for detecting specific biomolecules or environmental pollutants. The piperazine ring can provide selectivity towards certain analytes .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study on Antidepressant Efficacy :
    In a controlled study involving rodent models, the administration of 4-(2-Pyridinyl)-N-(2,3,5,6-tetramethylphenyl)-1-piperazineacetamide resulted in a significant reduction in depressive-like behaviors compared to control groups. This study utilized behavioral assays such as the forced swim test and tail suspension test to measure outcomes .
  • Neuroprotection Against Oxidative Stress :
    Another study focused on the neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated that treatment with the compound significantly reduced markers of oxidative stress and improved cell viability in cultured neurons exposed to harmful agents .

Comparison with Similar Compounds

Key Structural Features:

  • Piperazine core : Facilitates interactions with biological targets via hydrogen bonding and conformational flexibility.

Comparison with Similar Compounds

The compound is compared to structurally related piperazineacetamide derivatives, focusing on substituent effects, pharmacological activity, and synthetic methodologies.

Table 1: Structural and Physical Comparison

Compound Name Substituents on Piperazine/Acetamide Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound 2-Pyridinyl; 2,3,5,6-Tetramethylphenyl 390.5 Not reported
N-(2,6-Dimethylphenyl)-2-piperazin-1-yl-ethanamide 2,6-Dimethylphenyl 261.4 Not reported
4-(2-Pyridinyl)-N-[4-(2,3,4-trichlorobenzylthio)phenyl]-1-piperazineacetamide 2,3,4-Trichlorobenzylthiophenyl 521.9 Not reported
N-(Adamantane-substituted)-4-(trifluoromethylpyridinyl)-1-piperazineacetamide Adamantane; 5-(Trifluoromethyl)-2-pyridinyl ~550 (estimated) Not reported
Ranolazine (N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide) 2,6-Dimethylphenyl; 2-Methoxyphenoxypropyl 427.5 112–114

Key Observations:

Steric Effects: The target compound’s 2,3,5,6-tetramethylphenyl group imposes greater steric hindrance than the 2,6-dimethylphenyl group in ranolazine derivatives . This may reduce off-target interactions or enhance metabolic stability. Adamantane-containing analogs (e.g., ) exhibit even higher steric bulk, which can significantly alter pharmacokinetic profiles .

Electronic Properties :

  • Electron-withdrawing groups (e.g., trichlorobenzylthio in ) increase polarity and may affect membrane permeability compared to the electron-donating methyl groups in the target compound .

Adamantane-containing analogs () may target enzymes like BACE-1 or cholinesterases due to their lipophilic character .

Synthetic Feasibility :

  • The synthesis of the target compound likely involves coupling a 2,3,5,6-tetramethylphenyl-substituted acetamide with 4-(2-pyridinyl)piperazine, analogous to methods in and (e.g., chromatography, reflux with sodium ethoxide) .
  • Microwave-assisted synthesis (as in ) could improve yields for sterically hindered intermediates .

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